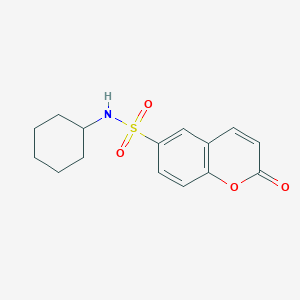

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of new coumarin-6-sulfonamides, including “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide”, have been synthesized as potential antibacterial agents . The reaction of coumarin with chlorosulfonic acid was found to yield the corresponding coumarin sulfonyl chloride . In the next step, coumarin sulfonyl chloride was reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides in good to excellent yields .Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated by IR, 1H NMR, and 13C NMR spectroscopy and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the reaction of coumarin with chlorosulfonic acid to yield the corresponding coumarin sulfonyl chloride . This is then reacted with various amines in the presence of K2CO3 under solvent-free conditions to produce coumarine sulfonamides .Applications De Recherche Scientifique

Antimicrobial and Antitumor Agents

N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been explored for their potential as antimicrobial and antitumor agents. A study by Okasha et al. (2019) synthesized novel sulfonamide compounds with a chromene azo motif, which showed promising antibacterial, antifungal, and cytotoxic screening against cancer cell lines like HCT-116, HepG-2, and MCF-7. These compounds also demonstrated inhibitory effects against HDAC classes and Tubulin polymerization, indicating potential as antitumor drug candidates (Okasha et al., 2019).

Synthesis and Evaluation of Derivatives for Antimicrobial Activities

Research by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety. These were primarily aimed for use as antimicrobial agents. The study reported the successful synthesis of various derivatives, such as thiazole, pyridone, and chromene, with sulfonamide moieties. The in vitro antibacterial and antifungal activities of these compounds showed promising results (Darwish et al., 2014).

Potential in Photophysics and Photochemistry

Lenoble and Becker (1986) explored the photophysics and photochemistry of chromenes, including derivatives like this compound. Their study examined natural and synthetic chromenes, focusing on their triplet transients, photochromism, and fluorescence lifetimes. Such research highlights the potential application of these compounds in areas like photochemical sensors or optical devices (Lenoble & Becker, 1986).

Catalysis and Synthesis

A study by Khalil, Atashrazm, and Rasoulian (2019) discussed the use of N-sulfonated cyclohexylhydantoin in catalysis, particularly for the synthesis of chromene derivatives. This highlights the potential of this compound in facilitating chemical reactions, particularly in solvent-free conditions, which could be significant in green chemistry applications (Khalil, Atashrazm, & Rasoulian, 2019).

Mécanisme D'action

While the specific mechanism of action for “N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide” is not mentioned, it is known that coumarins and sulfonamide derivatives have been identified as antibacterial agents . They have bacterial-growth inhibitory potential, particularly against Gram-positive species .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15-9-6-11-10-13(7-8-14(11)20-15)21(18,19)16-12-4-2-1-3-5-12/h6-10,12,16H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHIGHLUMBOPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-3-(prop-2-enoylamino)benzamide](/img/structure/B2829464.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2829465.png)

![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2829472.png)

![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2829474.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2829480.png)

![N-[5-(4-tert-butylphenyl)-1,2,4-thiadiazol-3-yl]-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2829482.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)